DL-Buthionine-(S,R)-sulfoximine hydrochloride, commonly referred to as buthionine sulfoximine, is a synthetic compound that serves primarily as an inhibitor of gamma-glutamylcysteine synthetase. This enzyme is crucial in the biosynthesis of glutathione, a vital antioxidant in cellular processes. The compound has garnered attention for its potential applications in cancer treatment and research into oxidative stress-related diseases.
DL-Buthionine-(S,R)-sulfoximine is synthesized through chemical processes involving various precursors, with its structural integrity being critical for its biological activity. It is commercially available from multiple suppliers, including Thermo Fisher Scientific and TargetMol, where it is offered in various purities and quantities for research purposes.
DL-Buthionine-(S,R)-sulfoximine falls under the category of alpha-amino acids and is classified as an organic compound with significant implications in pharmacology and toxicology. It is recognized for its role in glutathione metabolism and its potential therapeutic effects in oncology.
The synthesis of DL-buthionine-(S,R)-sulfoximine typically involves several steps:
The synthesis can be optimized by varying solvent conditions, temperatures, and concentrations to enhance yield and purity. For instance, recrystallization from water or alcohol mixtures can selectively enrich specific isomers of buthionine sulfoximine, which are then separated using chromatographic techniques .
The molecular formula for DL-buthionine-(S,R)-sulfoximine is , with a molecular weight of approximately 222.31 g/mol. The compound features a sulfoximine group that plays a crucial role in its mechanism of action.
This structure indicates the presence of a butyl group attached to a sulfoximine moiety, contributing to its biological activity .
DL-buthionine-(S,R)-sulfoximine primarily functions by inhibiting gamma-glutamylcysteine synthetase, leading to reduced levels of glutathione in cells. This inhibition can trigger various biochemical pathways associated with oxidative stress and apoptosis in cancer cells.
The compound exhibits irreversible inhibition characteristics, meaning that once it binds to the enzyme, it does not dissociate easily. Studies have shown that complete inhibition occurs rapidly within minutes at effective concentrations . This makes it a potent tool for studying glutathione metabolism and related cellular processes.
The mechanism by which DL-buthionine-(S,R)-sulfoximine exerts its effects involves:
Research indicates that treatment with DL-buthionine-(S,R)-sulfoximine results in significant alterations in cellular redox states, which can be leveraged for therapeutic applications against tumors .
DL-buthionine-(S,R)-sulfoximine has several notable applications:
DL-Buthionine-(S,R)-sulfoximine (BSO) emerged in the late 20th century as a rationally designed inhibitor of gamma-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione biosynthesis. Its development stemmed from investigations into amino acid analogs that could selectively disrupt cellular thiol metabolism. Researchers recognized that glutathione, a tripeptide thiol antioxidant, plays central roles in detoxification, redox buffering, and drug resistance. The strategic modification of methionine sulfoximine led to BSO’s synthesis, creating a compound with enhanced specificity for γ-GCS [1] [4].
Early biochemical studies established BSO’s mechanism: it acts as a transition-state analog, competitively binding the glutamate site of γ-GCS and undergoing ATP-dependent phosphorylation. This irreversible inhibition halts de novo glutathione synthesis, distinguishing BSO from mere thiol-oxidizing agents. By the 1990s, researchers confirmed that BSO exposure reduces intracellular glutathione to ≤10% of baseline levels across diverse cell types, including tumor models [1] [8]. This profound depletion enabled its use as a pharmacological tool to probe glutathione-dependent physiological processes, establishing BSO as the gold standard inhibitor for glutathione research.
BSO’s significance expanded with the discovery that many chemotherapy-resistant tumors exhibit elevated glutathione levels. Seminal work demonstrated that BSO chemosensitizes alkylating agent-resistant cells, prompting clinical evaluation in cancer therapy. The compound’s journey exemplifies translational biochemistry—from enzyme mechanism studies to therapeutic applications [1] [6].
BSO has become indispensable for interrogating cellular redox biology due to its precise targeting of glutathione synthesis. Glutathione exists in reduced (GSH) and oxidized (GSSG) states, maintaining a critical thiol-disulfide balance essential for cellular integrity. BSO-induced glutathione depletion disrupts this equilibrium, leading to measurable increases in reactive oxygen species (ROS), oxidative protein modifications, and lipid peroxidation [2] [5].
Table 1: Cellular Consequences of BSO-Induced Glutathione Depletion
Parameter | Impact of BSO Treatment | Experimental Model |
---|---|---|
Intracellular GSH | Reduction to ≤10% of baseline | Multiple cancer cell lines [1] |
ROS Accumulation | 2–4 fold increase | Neuroblastoma cells [5] |
Chemosensitivity | Enhanced cytotoxicity of alkylating agents/platinums | Fibrosarcoma xenografts [2] |
Mitochondrial Function | Depolarization, cytochrome c release | Myeloma cells [8] |
In neuroblastoma research, BSO elucidated the link between glutathione status and apoptosis susceptibility. MYCN-amplified neuroblastoma cells exhibit lower basal glutathione and undergo BSO-triggered apoptosis via protein kinase C-delta activation, mitochondrial dysfunction, and caspase-3 cleavage. This cell death requires ROS accumulation, as antioxidants like N-acetylcysteine provide protection [5].
BSO further revealed glutathione’s role beyond antioxidant defense. Studies in Arabidopsis thaliana demonstrated that glutathione depletion via BSO accelerates flowering time, implicating thiols in plant development [3]. Similarly, BSO experiments in neuronal models established glutathione as essential for mitigating oxidative damage from endogenous metabolism and neurotoxins like 6-hydroxydopamine, relevant to Parkinson’s disease pathogenesis [6].
In cancer biology, BSO uncovered glutathione’s contribution to multidrug resistance protein (MRP) function. Glutathione depletion in MRP-expressing fibrosarcoma xenografts restored doxorubicin retention and cytotoxicity, whereas P-glycoprotein-mediated resistance remained unaffected. This demonstrated glutathione’s specific role in MRP substrate efflux [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3